8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
The compound 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 4-chloroindole moiety via an acetyl group. This structure combines the conformational rigidity of the spirocycle with the pharmacophoric indole ring, a motif often associated with enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-2-1-3-15-13(14)4-7-20(15)12-16(21)19-8-5-17(6-9-19)22-10-11-23-17/h1-4,7H,5-6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPSMMDORYMJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions, such as using thionyl chloride or phosphorus pentachloride.
Spirocyclic Formation: The spirocyclic structure is formed through a cyclization reaction, often involving a nucleophilic substitution reaction where a suitable leaving group is displaced by a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
- Metabolic Stability : The acetyl group may undergo hydrolysis, whereas the dioxolane ring in the spirocycle confers resistance to oxidative metabolism .
- Solubility : Hydroxamic acid derivatives () exhibit higher solubility due to ionizable groups, whereas halogenated benzyl analogs () are more lipophilic .
Key Research Findings
- Spirocycle Flexibility : Modifications to the spirocyclic core (e.g., 1,4-dioxa-8-azaspiro[4.6]undecane in ) alter ring strain and conformational dynamics, impacting binding to sterically sensitive targets .
- Substituent Effects : Fluorine or chlorine at the indole 4/5-position improves target affinity in enzyme inhibition assays, with chloro providing a stronger electron-withdrawing effect .
Biological Activity
The compound 8-[(4-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel organic molecule characterized by its unique spirocyclic structure and the presence of both indole and dioxane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of the compound is with a molar mass of approximately 334.8 g/mol. Its structural features include:
- A chloroindole moiety which is known for various biological activities.
- A dioxane ring that contributes to its chemical reactivity and stability.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
The compound shows promising antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, studies have demonstrated significant activity against Mycobacterium abscessus with a minimum inhibitory concentration (MIC) ranging from to .
Anticancer Properties
Indole derivatives are often associated with anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Biological Activity Summary
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- The chloro group enhances the compound's lipophilicity, facilitating membrane penetration.
- The carbonyl moiety from the acetyl group may participate in hydrogen bonding with target proteins, potentially disrupting their function.
Comparative Analysis
A comparative analysis with other compounds having similar structural features reveals that:
- Compounds containing indole and dioxane rings often exhibit enhanced biological activities compared to those lacking these features.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloroindole | Indole core with chlorine substituent | Anticancer properties |
| 1,4-Dioxa-spiro[4.5]decane | Dioxane ring without indole | Antimicrobial activity |
| Acetylated indole derivatives | Variations in acyl groups | Diverse biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
